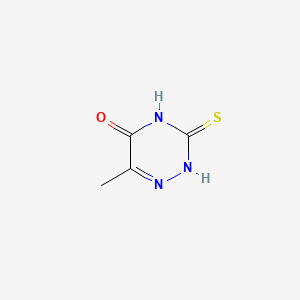

6-Aza-2-thiothymine

Beschreibung

Eigenschaften

IUPAC Name |

6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOPQOSBROLOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210473 | |

| Record name | 2-Thio-6-azathymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-76-9 | |

| Record name | 6-Aza-2-thiothymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thio-6-azathymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 615-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 615-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 615-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thio-6-azathymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIO-6-AZATHYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH0RIO9KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Aza-2-thiothymine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Aza-2-thiothymine, a molecule of significant interest in medicinal chemistry and materials science. This document details the synthetic pathway, including a step-by-step experimental protocol, and offers a thorough characterization of the compound using modern analytical techniques. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Furthermore, key experimental workflows are visualized using Graphviz diagrams to provide a clear and logical representation of the processes involved.

Introduction

This compound, also known as 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, is a heterocyclic compound belonging to the class of aza-analogs of pyrimidines. Its structural similarity to thymine, a fundamental component of DNA, has made it a subject of considerable research interest, particularly in the development of antiviral and anticancer agents.[1] The replacement of a carbon atom with a nitrogen atom at the 6-position of the pyrimidine ring and the presence of a thiocarbonyl group at the 2-position impart unique chemical and biological properties to the molecule. Beyond its pharmacological potential, this compound has also found applications as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of various biomolecules, including oligonucleotides, small molecules, and phospholipids.[2][3] This guide aims to provide a detailed technical resource for researchers working with or interested in this versatile compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of a thiosemicarbazone intermediate followed by a cyclization reaction to form the triazine ring. The overall synthetic scheme is presented below.

Experimental Protocol

This protocol details the synthesis of this compound from ethyl pyruvate and thiosemicarbazide.

Step 1: Synthesis of Ethyl 2-(2-carbamothioylhydrazono)propanoate (Thiosemicarbazone Intermediate)

Materials:

-

Ethyl pyruvate

-

Thiosemicarbazide

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

Dissolve thiosemicarbazide in a minimal amount of a warm ethanol-water mixture.

-

Add a catalytic amount of concentrated hydrochloric acid to the solution.

-

To this solution, add an equimolar amount of ethyl pyruvate dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

The thiosemicarbazone product will precipitate out of the solution upon cooling.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to this compound

Materials:

-

Ethyl 2-(2-carbamothioylhydrazono)propanoate

-

Potassium Carbonate (K₂CO₃)

-

Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Suspend the dried thiosemicarbazone intermediate in an aqueous solution of potassium carbonate.

-

Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the solution with hydrochloric acid to a pH of approximately 5-6.

-

The crude this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or water to obtain the pure product.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic and analytical techniques. The expected data from these analyses are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃OS | |

| Molecular Weight | 143.17 g/mol | |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 218-221 °C | |

| CAS Number | 615-76-9 |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

Experimental Protocol: The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][5]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 (broad) | Singlet | 1H | N-H (amide) |

| ~11.8 (broad) | Singlet | 1H | N-H (thioamide) |

| ~2.1 | Singlet | 3H | -CH₃ |

3.2.2. ¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is recorded on a 100 or 125 MHz spectrometer using DMSO-d₆ as the solvent.[4][5]

| Chemical Shift (ppm) | Assignment |

| ~175 | C=S |

| ~158 | C=O |

| ~145 | C=N |

| ~15 | -CH₃ |

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol: The FT-IR spectrum is recorded using the KBr pellet method.[6][7] A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | N-H stretching (amide) |

| 3200-3100 | Broad | N-H stretching (thioamide) |

| ~1700 | Strong | C=O stretching (amide I) |

| ~1600 | Medium | N-H bending (amide II) |

| ~1550 | Medium | C=N stretching |

| ~1200 | Strong | C=S stretching |

3.2.4. Mass Spectrometry

Experimental Protocol: The mass spectrum can be obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.[2]

| m/z | Relative Intensity | Possible Fragment Ion |

| 143 | High | [M]⁺ (Molecular ion) |

| 115 | Moderate | [M - CO]⁺ |

| 100 | Moderate | [M - HNCO]⁺ |

| 84 | Moderate | [M - S - HCN]⁺ |

| 57 | High | [CH₃-C=N-NH]⁺ |

Signaling Pathways and Logical Relationships

While this compound is primarily known as a synthetic intermediate and a MALDI matrix, its structural similarity to thymine suggests potential interactions with biological pathways involving nucleotide metabolism. As an antimetabolite, it could potentially inhibit enzymes involved in DNA and RNA synthesis. The following diagram illustrates a hypothetical mechanism of action.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. google.com [google.com]

- 7. shimadzu.com [shimadzu.com]

A Technical Guide to the Physicochemical Properties of 6-Aza-2-thiothymine for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 6-Aza-2-thiothymine (ATT), with a specific focus on its application in mass spectrometry. ATT has emerged as a versatile matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, suitable for the analysis of a wide range of biomolecules.

Core Physicochemical Properties

This compound is a heterocyclic compound structurally similar to thymine.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃OS | [1][2][3] |

| Molecular Weight | 143.17 g/mol | [2][3][4] |

| Monoisotopic Mass | 143.01533297 Da | [1][4] |

| CAS Registry Number | 615-76-9 | [2] |

| Appearance | Light yellow to beige crystalline flakes | [1][5] |

| Melting Point | 218-221 °C | [5][6] |

| Solubility | Partially soluble in water; Soluble in formic acid (5%) | [5][7][8][9] |

| pKa (Predicted) | 5.83 ± 0.40 | [5] |

| LogP | 0.13590 | [5] |

| Topological Polar Surface Area | 85.6 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1][4] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Application in Mass Spectrometry: A Versatile MALDI Matrix

This compound is particularly valuable as a matrix in MALDI mass spectrometry.[10] Unlike some matrices that are limited to specific classes of molecules or ionization modes, ATT offers broad applicability. It is a pH-neutral matrix that functions effectively in both positive and negative ionization modes.[10][11][12] A key advantage of ATT is its tendency to form minimal matrix-related peak clusters in the low molecular weight region, which simplifies spectral interpretation.[10][13]

ATT has been successfully employed for the analysis of a diverse array of molecules, including:

-

Peptides and Proteins [10]

Its performance is often comparable, and in some cases complementary, to commonly used matrices like α-Cyano-4-hydroxycinnamic acid (CHCA).[10] For instance, studies have shown that ATT can more efficiently ionize tryptic peptides of higher molecular weight than CHCA.[10]

Experimental Protocols for MALDI-MS

The following are generalized protocols for the use of this compound as a MALDI matrix, synthesized from methodologies reported in the literature. Specific concentrations and solvents may require optimization depending on the analyte and instrument.

Matrix Solution Preparation for Peptides and Proteins

-

Objective: To prepare an ATT matrix solution suitable for the analysis of tryptic peptides.

-

Reagents:

-

Procedure:

-

Prepare a stock solution of ATT at a concentration of 10 mg/mL.[10]

-

The solvent system is typically a mixture of organic solvent and water. A common solvent is 70:30 Methanol:Water (v/v).[10]

-

For enhanced performance with certain analytes like peptides, additives can be beneficial. Prepare the matrix solution with 2 mM guanidinium chloride and 20 mM diammonium hydrogen citrate.[10]

-

Ensure the matrix is fully dissolved, using vortexing and sonication if necessary.

-

Matrix Solution Preparation for Oxidized Phospholipids

-

Objective: To prepare an ATT matrix system for the sensitive analysis of oxidized phospholipids.

-

Reagents:

-

This compound (ATT)

-

Chaotropic reagents (e.g., specific salts at low concentrations) as ionization enhancers.[15]

-

-

Procedure:

-

Prepare the primary ATT matrix solution as described above.

-

Introduce specific chaotropic reagents at low concentrations (e.g., 0.5–2 mM) to the matrix solution.[15] The choice of reagent may depend on the specific class of phospholipids being analyzed.

-

This combination acts as an effective co-matrix system for analysis in both positive and negative ionization modes.[15]

-

Sample Spotting (Dried Droplet Method)

-

Objective: To co-crystallize the analyte with the ATT matrix on a MALDI target plate.

-

Materials:

-

Procedure:

-

Mix the analyte solution and the ATT matrix solution. A typical ratio is 1:1 (v/v). For example, mix 1 µL of analyte with 1 µL of the matrix solution.[10]

-

Pipette the mixture (e.g., 1-2 µL) onto a spot on the MALDI target plate.[10]

-

Allow the droplet to air-dry completely at room temperature. This process results in the co-crystallization of the analyte within the matrix.

-

The plate is now ready for insertion into the mass spectrometer for analysis.

-

Visualized Workflow

The following diagram illustrates a typical experimental workflow for using this compound in a MALDI-MS analysis.

Caption: General workflow for MALDI-MS using this compound (ATT) as a matrix.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | C4H5N3OS | CID 1263666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | CAS#:615-76-9 | Chemsrc [chemsrc.com]

- 7. This compound | 615-76-9 [chemicalbook.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. 6-Aza-2-thiothymin, 98 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. boa.unimib.it [boa.unimib.it]

- 14. This compound: a matrix for MALDI spectra of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples | MDPI [mdpi.com]

- 18. Exploring this compound as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Aza-2-thiothymine: A Technical Deep Dive into its Biological Mechanism of Action

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aza-2-thiothymine (ATT), a heterocyclic compound belonging to the aza-analogs of pyrimidines, has garnered interest in medicinal chemistry primarily as a scaffold for the synthesis of more complex molecules with therapeutic potential. While extensive research has been conducted on the derivatives of ATT, showcasing significant anti-cancer and antimicrobial activities, the intrinsic biological mechanism of action of the core this compound molecule remains less elucidated. This technical guide synthesizes the available, albeit limited, direct evidence and draws inferences from structurally similar compounds to propose a mechanism of action for ATT. It is hypothesized that this compound primarily acts as a pyrimidine antagonist, interfering with nucleic acid metabolism. This document summarizes the current understanding, presents quantitative data from derivative studies, outlines relevant experimental protocols, and visualizes the hypothesized pathways and experimental workflows.

Introduction

This compound is a structural analog of the nucleobase thymine, where the carbon atom at the 6th position of the pyrimidine ring is replaced by a nitrogen atom, and the oxygen at the 2nd position is substituted with sulfur. This modification is anticipated to alter its base-pairing properties and its recognition by enzymes involved in nucleotide metabolism. While ATT has been extensively used as a precursor for the synthesis of novel therapeutic agents, its own biological activity is not well-documented. This guide aims to provide a comprehensive overview of the plausible mechanism of action of this compound in biological systems, based on the available literature on its analogs and derivatives.

Hypothesized Mechanism of Action: Pyrimidine Antagonism

The primary hypothesized mechanism of action for this compound is its role as a pyrimidine antagonist. As a thymine analog, ATT is likely to interfere with the synthesis and utilization of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This interference could occur at several levels:

-

Inhibition of Enzymes in Nucleotide Synthesis: ATT may act as an inhibitor of key enzymes involved in the de novo and salvage pathways of pyrimidine synthesis.

-

Incorporation into Nucleic Acids: Following intracellular conversion to its corresponding nucleotide, 6-Aza-2-thiothymidine triphosphate, ATT may be incorporated into DNA during replication. The presence of this unnatural base could disrupt the normal structure and function of DNA, leading to replication errors, stalled replication forks, and ultimately, cell death.

Studies on the closely related analog, 6-azathymine, have shown that it competitively antagonizes the utilization of thymine for the growth of Streptococcus faecalis and can be incorporated into its DNA. It is highly probable that this compound follows a similar mechanism.

Signaling Pathway for Hypothesized Cytotoxicity

Caption: Hypothesized mechanism of this compound cytotoxicity.

Biological Activity of this compound Derivatives

While direct quantitative data for ATT is scarce, numerous studies on its derivatives provide insights into its potential anti-cancer activity. These derivatives often exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for these derivatives has been linked to the induction of DNA damage and apoptosis.

Quantitative Data from Derivative Studies

| Derivative Class | Cell Line | IC50 (µM) | Observed Mechanism | Reference |

| Triazolo[4,3-b][1][2][3]triazin-7-one | A549 (Lung Carcinoma) | 36.6 - 42.5 | DNA fragmentation, DNA damage, modulation of BCL-2, BAX, and p53 gene expression. | [1][2] |

| Triazolo[4,3-b][1][2][3]triazin-7-one | PC3 (Prostate Cancer) | > 100 | Limited anti-cancer activity. | [1][2] |

| Triazolo[4,3-b][1][2][3]triazin-7-one | PACA2 (Pancreatic Cancer) | > 100 | Low cytotoxic effect. | [1][2] |

Note: The IC50 values are for the derivatives, not for this compound itself.

Antimicrobial Activity of ATT-Conjugates

This compound has been used to cap gold nanoclusters (ATT-AuNCs), which have demonstrated potent antimicrobial activity against multidrug-resistant E. coli. The mechanism of action for these nanoclusters is distinct from that of the free compound and involves the generation of reactive oxygen species (ROS).

Mechanism of ATT-AuNCs

The ATT-AuNCs are believed to attach to the bacterial cell wall, leading to the generation of ROS such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH). This oxidative stress results in membrane damage, protein leakage, and DNA destabilization, ultimately causing bacterial cell death.

Caption: Antimicrobial mechanism of ATT-capped gold nanoclusters.

Proposed Experimental Protocols for Elucidating the Mechanism of Action of this compound

Given the lack of direct evidence for the mechanism of action of ATT, the following experimental workflow is proposed to systematically investigate its biological effects.

Experimental Workflow

Caption: Proposed experimental workflow for mechanism of action studies.

Detailed Methodologies

5.1. Cell Viability Assay (MTT/XTT)

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.

-

Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

5.2. DNA Damage Assessment (Comet Assay)

-

Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for a defined period.

-

Cell Harvesting and Lysis: Harvest the cells, embed them in low-melting-point agarose on a microscope slide, and lyse the cells in a high-salt lysis buffer.

-

Electrophoresis: Subject the slides to alkaline or neutral electrophoresis to allow the migration of fragmented DNA.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope.

-

Quantification: Quantify the extent of DNA damage by measuring the tail length and intensity of the comets.

5.3. DNA Incorporation Assay

-

Radiolabeling: Culture cells in the presence of [³H]-labeled this compound.

-

DNA Extraction: After incubation, harvest the cells and extract the genomic DNA.

-

Quantification: Measure the amount of radioactivity incorporated into the DNA using a scintillation counter.

-

LC-MS/MS Analysis (Alternative): Alternatively, treat cells with non-labeled ATT, extract genomic DNA, hydrolyze it to individual nucleosides, and analyze the hydrolysate by LC-MS/MS to detect the presence of 6-Aza-2-thiothymidine.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's biological activity, if significant as a standalone agent, is likely mediated through its action as a pyrimidine antagonist, leading to the disruption of nucleic acid metabolism and integrity. However, it is crucial to underscore that the majority of the current research focuses on its derivatives and conjugates, leaving the mechanism of the parent compound largely unexplored.

Future research should focus on systematically evaluating the biological effects of unmodified this compound using the experimental workflows outlined in this guide. Specifically, determining its cytotoxicity profile across a panel of cell lines, assessing its ability to induce DNA damage and be incorporated into DNA, and identifying its specific molecular targets will be critical to fully elucidate its mechanism of action and to inform the rational design of new therapeutics based on this promising scaffold.

References

The Genesis of a Nucleobase Analog: Early Studies and Discovery of 6-Aza-2-thiothymine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aza-2-thiothymine, a heterocyclic compound belonging to the azapyrimidine class of nucleobase analogs, has garnered significant interest in various scientific domains, from medicinal chemistry to materials science. Its structural resemblance to the natural pyrimidine base thymine, with the introduction of a nitrogen atom at the 6-position and a sulfur atom at the 2-position of the ring, imparts unique physicochemical properties that have been exploited in diverse applications. While the precise seminal publication detailing the initial synthesis of this compound is not readily accessible in contemporary digital archives, its discovery is rooted in the broader exploration of aza-analogs of pyrimidines that commenced in the mid-20th century. This technical guide aims to provide a comprehensive overview of the early studies and discovery context of this compound, alongside a detailed account of its modern synthesis, biological activities, and applications, with a focus on quantitative data, experimental protocols, and pathway visualizations.

The Historical Context: The Dawn of Azapyrimidines

The exploration of aza-analogs of naturally occurring nucleobases was a fertile ground for research in the 1950s and 1960s, driven by the quest for antimetabolites with potential therapeutic applications, particularly in cancer and infectious diseases. The underlying principle was that these structural mimics could interfere with the biosynthesis or function of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cells.

A pivotal moment in this field was the synthesis of "6-azauracil" (1,2,4-triazine-3,5(2H,4H)-dione) in 1956. This discovery paved the way for the systematic investigation of a wide array of related compounds, including thiated derivatives like this compound. The introduction of a sulfur atom was a common strategy to modulate the electronic properties and biological activity of nucleobase analogs.

While the original discovery paper for this compound remains elusive, its CAS Registry Number, 615-76-9, has been retrospectively assigned. The early investigations into this class of compounds were often characterized by their synthetic novelty and initial screenings for biological activity, laying the groundwork for the more specialized applications that would emerge decades later.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₄H₅N₃OS and a molecular weight of 143.17 g/mol .

| Property | Value |

| Molecular Formula | C₄H₅N₃OS |

| Molecular Weight | 143.17 g/mol |

| CAS Registry Number | 615-76-9 |

| Appearance | Crystalline solid |

| Melting Point | 218-221 °C |

| Solubility | Partially soluble in water, soluble in formic acid |

Modern Synthetic Approaches

Experimental Protocol: A Representative Synthesis of a this compound Derivative

This protocol describes a general method for the synthesis of[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives using this compound as a precursor, as described in recent literature.[1][2]

Materials:

-

This compound (referred to as 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in the literature)

-

Hydrazonoyl halides

-

Chloroform

-

Triethylamine

-

Ethanol

Procedure:

-

A mixture of this compound (1 mmol) and the appropriate hydrazonoyl halide (1 mmol) is prepared in chloroform (20 mL).

-

Triethylamine (0.14 mL, 1 mmol) is added to the mixture.

-

The reaction mixture is refluxed for a period of 6-12 hours, with reaction progress monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is triturated with ethanol.

-

The solid product is collected by filtration, washed with ethanol, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

References

Spectroscopic Profile of 6-Aza-2-thiothymine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Aza-2-thiothymine, a molecule of significant interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₅N₃OS, and it has a molecular weight of approximately 143.17 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of its constituent hydrogen and carbon atoms.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in a quantitative format | N/A | Methyl Protons (-CH₃) |

| Data not available in a quantitative format | N/A | Amine Protons (-NH) |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in a quantitative format | Methyl Carbon (-CH₃) |

| Data not available in a quantitative format | Quaternary Carbon (C=S) |

| Data not available in a quantitative format | Quaternary Carbon (C=O) |

| Data not available in a quantitative format | Quaternary Carbon (C=N) |

Note: Specific chemical shift and coupling constant values from publicly available spectra are not explicitly provided in numerical format in the source materials. The assignments are based on the known chemical structure.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (amine/amide) |

| ~3100-3000 | Medium | C-H stretching (aromatic/vinylic-like) |

| ~2950-2850 | Weak | C-H stretching (aliphatic -CH₃) |

| ~1700 | Strong | C=O stretching (carbonyl) |

| ~1650-1550 | Medium-Strong | C=N stretching, N-H bending |

| ~1200-1000 | Medium-Strong | C-N stretching, C=S stretching |

Note: The peak positions are estimations based on typical IR absorption ranges for the respective functional groups and visual inspection of the available spectra. The intensity is described qualitatively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern. The data presented here is from electron ionization (EI) mass spectrometry.[1]

| m/z | Relative Intensity (%) | Assignment |

| 143 | ~100 | [M]⁺ (Molecular Ion) |

| 56 | ~60 | Fragment Ion |

| 27 | ~35 | Fragment Ion |

Note: The relative intensities are approximate values based on the visual representation of the mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation: An accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube to a final concentration suitable for the spectrometer's sensitivity. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm).

-

Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker or Varian instrument, operating at a specific proton frequency (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30° or 90° pulse width, a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds between scans, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to generate the frequency-domain spectrum. Processing steps include phasing, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

FTIR Spectroscopy using the KBr Pellet Method

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle. The mixture must be homogenous and have a fine, consistent particle size.

-

Pellet Formation: The ground mixture is transferred to a pellet die. A vacuum is applied to remove any trapped air, and the die is placed in a hydraulic press. A pressure of 8-10 tons is applied for several minutes to form a thin, transparent, or translucent pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of a pure KBr pellet (or empty sample chamber) is first collected. The sample pellet is then placed in the spectrometer's sample holder, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer's ion source, typically via a direct insertion probe. The sample is then heated to induce vaporization into the gas phase.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and often induces fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility and Stability of 6-Aza-2-thiothymine in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aza-2-thiothymine is a heterocyclic compound of interest in pharmaceutical research. A thorough understanding of its solubility and stability in various solvents is critical for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines detailed experimental protocols for determining its solubility and stability profile. While quantitative data for this specific molecule is limited in publicly available literature, this guide offers standardized methodologies for researchers to generate this crucial data.

Introduction to this compound

This compound, a derivative of thymine, is a compound with potential applications in medicinal chemistry. Its structural similarity to endogenous nucleobases makes it a candidate for investigation in various biological pathways. For effective formulation, delivery, and preclinical testing, a comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount.

Solubility of this compound

Currently, the publicly available quantitative solubility data for this compound is limited. Qualitative descriptions indicate that it is partially soluble in water and soluble in 5% formic acid.[1][2][3][4][5] To facilitate further research and development, this section provides a standardized protocol for determining the quantitative solubility of this compound in various relevant solvents.

Recommended Solvents for Solubility Testing

The following table outlines a selection of recommended solvents for determining the solubility profile of this compound, covering a range of polarities and proticities.

| Solvent Class | Specific Solvent | Rationale for Inclusion |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4 | Simulates physiological pH for biological relevance. |

| Citrate Buffer pH 3.0 | Represents an acidic environment, relevant to gastric conditions. | |

| Purified Water | Baseline aqueous solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Common solvent for initial stock solutions in biological assays. |

| Acetonitrile (ACN) | Used in chromatographic applications and as a co-solvent. | |

| N,N-Dimethylformamide (DMF) | Strong polar solvent for challenging compounds. | |

| Polar Protic | Ethanol | Common co-solvent in formulations. |

| Methanol | Used in analytical chemistry and as a solvent for polar compounds. | |

| Non-Polar | Dichloromethane (DCM) | To assess solubility in lipophilic environments. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic solubility.

Materials:

-

This compound (solid)

-

Selected solvents (see Table above)

-

Analytical balance

-

Scintillation vials or other suitable containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

Immediately dilute the filtrate with a known volume of a suitable solvent (mobile phase for HPLC is ideal) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. The result is the solubility of this compound in the test solvent at the specified temperature.

-

Caption: Workflow for solubility determination of this compound.

Stability of this compound

The stability of a drug candidate in various solvents and conditions is a critical parameter that influences its shelf-life, formulation, and in vivo performance. While no specific degradation pathways for this compound have been published, its structural similarity to other thiopurine analogs suggests potential for degradation through oxidation, hydrolysis, or photolysis. This section provides a protocol for a comprehensive stability study.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation of related thiopurines, the following degradation pathways should be considered:

-

Oxidative Degradation: The thiol group is susceptible to oxidation, which could lead to the formation of disulfide-linked dimers or sulfonic acid derivatives.

-

Hydrolytic Degradation: The triazine ring may be susceptible to hydrolysis, particularly at non-neutral pH, leading to ring-opening products.

-

Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.

Experimental Protocol for Stability Assessment

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH)

-

Hydrogen peroxide (for oxidative stress)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Temperature-controlled ovens

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of this compound in the selected solvents at a known concentration (e.g., 1 mg/mL).

-

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

-

Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60 °C).

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acid and base-stressed samples before analysis.

-

Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution). A PDA detector is useful for assessing peak purity, while an MS detector can help in identifying degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point under each stress condition.

-

Identify and quantify the major degradation products.

-

Determine the degradation kinetics (e.g., zero-order, first-order) for each condition.

-

References

Quantum Chemical Blueprint of 6-Aza-2-thiothymine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aza-2-thiothymine (6A2TT), a heterocyclic compound analogous to the natural nucleobase thymine, is a molecule of significant interest in medicinal chemistry and materials science. Its structural modifications, including the introduction of a nitrogen atom at the 6-position and sulfur at the 2-position, give rise to unique photochemical and electronic properties. This technical guide provides an in-depth overview of the quantum chemical calculations used to elucidate the molecular structure, stability, and excited-state dynamics of 6A2TT. It serves as a comprehensive resource, detailing computational methodologies, presenting key data, and outlining experimental protocols for its synthesis.

Molecular Structure and Tautomerism

This compound (IUPAC name: 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one) is a planar molecule with the chemical formula C4H5N3OS.[1][2][3] A critical aspect of its chemistry is the potential for prototropic tautomerism, which involves the migration of a proton accompanied by a shift in double bonds. Understanding the relative stability of these tautomers is crucial, as it dictates the molecule's hydrogen bonding capabilities and, consequently, its biological activity.

Based on the principles of tautomerism in related heterocyclic systems, four primary tautomers of 6A2TT are considered:

-

Keto-thione (A): The canonical and generally most stable form in similar compounds.

-

Enol-thione (B): Formed by proton migration from N4 to the O5 oxygen.

-

Keto-thiol (C): Resulting from proton migration from N2 to the S2 sulfur.

-

Enol-thiol (D): A combination of the above two migrations.

Experimental and Computational Protocols

Synthesis of this compound

While the original synthesis was reported by Gut et al. in 1959, subsequent literature has established a general procedure. The synthesis typically involves the cyclization of a thiosemicarbazone derivative of pyruvic acid.

Protocol:

-

Formation of the Thiosemicarbazone: Pyruvic acid is reacted with thiosemicarbazide in an aqueous or alcoholic solution, often with catalytic acid, to form 2-(1-carboxyethylidene)hydrazine-1-carbothioamide.

-

Cyclization: The resulting thiosemicarbazone is heated in the presence of a base (e.g., sodium acetate in acetic acid or aqueous sodium hydroxide). The intramolecular condensation and subsequent dehydration lead to the formation of the 1,2,4-triazine ring.

-

Isolation and Purification: The reaction mixture is cooled and poured into ice water, causing the product to precipitate. The solid is then collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol or a DMF/acetonitrile mixture.[4][5]

Quantum Chemical Calculation Workflow

A standardized workflow is employed to investigate the properties of 6A2TT using quantum chemical methods.

Methodology Details:

-

Geometry Optimization: The initial structures of the tautomers are optimized to find the minimum energy geometries. Density Functional Theory (DFT) with a hybrid functional like B3LYP and a triple-zeta basis set such as 6-311+G(d,p) is a common and reliable choice for such systems.

-

Solvation Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.

-

Vibrational Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also yield the theoretical infrared (IR) spectrum.

-

Excited States: For studying photochemical properties, more advanced methods are required. The CASPT2//CASSCF (Complete Active Space Second-order Perturbation Theory with a Complete Active Space Self-Consistent Field reference wavefunction) approach has been successfully used to investigate the triplet excited states of 6A2TT.[4][5]

Data Presentation: Calculated Properties

Table 1: Calculated Electronic Properties of 6A2TT (Keto-thione form) (Data from B3LYP/6-31+G(d,p)/PCM calculations)

| Property | Value | Reference |

| Dipole Moment (μ) | 5.74 D | [4] |

| HOMO Energy | Not Reported | - |

| LUMO Energy | Not Reported | - |

| HOMO-LUMO Gap | Not Reported | - |

Table 2: Illustrative Optimized Geometric Parameters for the Keto-thione Tautomer (Note: These are representative values for illustrative purposes, as a specific published geometry was not found.)

| Bond/Angle | Parameter | Value |

| Bond Lengths | C5=O8 | ~1.22 Å |

| C3=S9 | ~1.67 Å | |

| N2-N7 | ~1.38 Å | |

| C6-C5 | ~1.46 Å | |

| Bond Angles | N7-C3-N4 | ~125° |

| C6-C5-N4 | ~115° | |

| C5-N4-C3 | ~120° |

Table 3: Comparison of Experimental and Representative Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental IR (NIST) | Representative Calculated Value |

| N-H Stretch | ~3200 - 3000 | ~3400 (unscaled) |

| C=O Stretch | ~1700 | ~1750 (unscaled) |

| C=N Stretch | ~1650 | ~1680 (unscaled) |

| C=S Stretch | ~1100 | ~1150 (unscaled) |

Applications and Logical Relationships

6A2TT is not only of theoretical interest but also serves as a valuable precursor in the synthesis of more complex heterocyclic systems with potential therapeutic applications.

As shown in recent studies, 6A2TT can be reacted with hydrazonoyl halides to produce novel[4][5][6]triazolo[4,3-b][4][5][6]triazin-7-one derivatives.[4][6] Some of these synthesized compounds have demonstrated significant in vitro anti-cancer activity against lung cancer cell lines, highlighting the importance of 6A2TT as a scaffold in drug discovery.[4]

Conclusion

Quantum chemical calculations provide indispensable tools for understanding the intrinsic properties of this compound. DFT methods are well-suited for determining the ground-state geometries, relative tautomer stabilities, and vibrational spectra, while advanced methods like CASPT2//CASSCF are necessary to explore its complex photochemistry. The synergy between these computational predictions and experimental data, from synthesis to spectroscopic characterization, paves the way for the rational design of novel 6A2TT derivatives with tailored properties for applications in pharmacology and materials science. This guide serves as a foundational resource for researchers aiming to explore and exploit the chemical potential of this versatile heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Top 315 Collection of Czechoslovak Chemical Communications papers published in 1964 [scispace.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

A Technical Guide to the Biological Activities of Novel 6-Aza-2-thiothymine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aza-2-thiothymine (ATT) is a heterocyclic compound belonging to the azapyrimidine class, characterized by a triazine ring structure. Its structural similarity to natural pyrimidine bases makes it a valuable scaffold in medicinal chemistry. The incorporation of the this compound core into various molecular frameworks has been shown to enhance lipophilicity and improve binding interactions with biological targets.[1] This has led to the development of novel derivatives with significant therapeutic potential, particularly in the realms of anticancer, antimicrobial, and antiviral applications.[1][2][3] This technical guide provides an in-depth overview of the biological activities of these novel derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action.

Anticancer Activity

A significant area of investigation for this compound derivatives is their potential as anticancer agents. Novel series of[1][2][4]triazolo[4,3-b][1][2][4]triazin-7-one derivatives synthesized using ATT as a precursor have demonstrated notable cytotoxic activity, particularly against lung cancer cell lines.[1][4][5]

In Vitro Cytotoxicity Data

The cytotoxic effects of newly synthesized triazolotriazin-7-one derivatives (compounds 7a-j) were evaluated against a panel of human cancer cell lines, including A549 (Lung), PC3 (Prostate), and PACA2 (Pancreatic), as well as a normal fibroblast cell line (BJ1).[1][4] Compounds 7a and 7g emerged as the most potent derivatives against the A549 lung cancer cell line, exhibiting greater efficacy than the standard reference drug, Doxorubicin.[4][5] Crucially, these potent compounds showed minimal cytotoxicity against the normal BJ1 cell line, indicating a favorable safety profile.[1][5]

| Compound | Target Cell Line | IC50 (µM) | Cytotoxicity vs. Normal Cells (BJ1) at 100 µg/ml | Reference |

| 7a | A549 (Lung) | 36.6 | 3.5% | [4][5] |

| 7g | A549 (Lung) | 40.1 | 2.8% | [4][5] |

| Doxorubicin | A549 (Lung) | 43.8 | Not Reported | [4][5] |

| 7e | A549 (Lung) | Not Reported | 6.4% | [1] |

| 7f | A549 (Lung) | Not Reported | 3.2% | [1] |

Mechanism of Action

The anticancer mechanism of the most active compounds, 7a and 7g , was investigated in A549 lung cancer cells. The studies revealed that these derivatives induce cancer cell death through a pathway involving DNA damage and the modulation of key apoptotic genes.[1][4] Treatment with these compounds led to significantly elevated levels of DNA damage and fragmentation.[1][4][5] Furthermore, they appeared to modulate the expression of the p53, BAX, and BCL-2 genes, which are central to the intrinsic apoptosis pathway.[1][4] Molecular docking studies suggest these compounds may interact with human 3-phosphoglycerate dehydrogenase (PHGDH) and phosphoserine aminotransferase (PSAT1), enzymes that play a crucial role in lung cancer progression.[1]

Experimental Protocol: MTT Cytotoxicity Assay

The in vitro cytotoxicity of the this compound derivatives was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

-

Cell Seeding: Human cancer cells (e.g., A549, PC3) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are included.

-

Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the compounds to exert their cytotoxic effects.

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The versatility of the this compound scaffold extends to antimicrobial applications. When used as a capping agent for gold nanoclusters (AuNCs), it produces a potent nano-agent capable of combating multidrug-resistant bacteria.

In Vitro Antimicrobial Data

This compound-capped gold nanoclusters (ATT-AuNCs) have demonstrated excellent antibacterial activity against multidrug-resistant Escherichia coli (MDR E. coli).[2]

| Derivative | Target Organism | MIC (µg/mL) | Reference |

| ATT-AuNCs | MDR E. coli | 16 | [2] |

Mechanism of Action

The antimicrobial mechanism of ATT-AuNCs is a multi-step process that leads to bacterial cell death through oxidative stress and membrane disruption.[2] The process begins with an electrostatic attraction between the ATT-AuNCs and the bacterial cell wall, potentially mediated by bivalent cations like Ca2+.[2] This interaction facilitates the permeabilization of the bacterial membrane, allowing the nanoclusters to disrupt the electron transport chain. This disruption leads to the generation of reactive oxygen species (ROS), such as superoxide (•O2−) and hydroxyl radicals (•OH), which cause widespread oxidative damage to the cell membrane, induce protein leakage, and destabilize bacterial DNA.[2]

References

- 1. Utility of this compound in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6-azapyrimidine-2'-deoxy-4'-thionucleosides: antiviral agents against TK+ and TK- HSV and VZV strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Utility of this compound in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Chemical Versatility of the 6-Aza-2-thiothymine Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-aza-2-thiothymine (ATT) scaffold, a heterocyclic structure of significant interest in medicinal chemistry, presents a versatile platform for the development of novel therapeutic agents. Its unique arrangement of nitrogen, sulfur, and oxygen atoms imparts a distinct electronic character, leading to a rich and nuanced chemical reactivity. This technical guide provides a comprehensive exploration of the key chemical transformations of the this compound scaffold, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in harnessing its full potential.

Core Reactivity: A Landscape of Synthetic Possibilities

The this compound molecule, systematically named 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, possesses multiple reactive sites amenable to chemical modification. The thione group (C=S), the various nitrogen atoms within the triazine ring, and the active methylene group offer opportunities for a range of chemical reactions, including alkylation, oxidation, and glycosylation. Understanding the interplay of these sites is crucial for the strategic design of novel derivatives with desired pharmacological profiles. The scaffold has been identified as a valuable precursor for creating more complex heterocyclic systems and has shown promise in the development of anticancer and antiviral agents.[1]

Alkylation Reactions: Tuning Lipophilicity and Target Engagement

Alkylation is a fundamental strategy to modify the physicochemical properties of the this compound scaffold, influencing its solubility, lipophilicity, and interaction with biological targets. The presence of both sulfur and nitrogen nucleophiles leads to the possibility of S-alkylation and N-alkylation, with the regioselectivity often dictated by the reaction conditions.

While specific studies on the comprehensive alkylation of this compound are limited, insights can be drawn from the reactivity of analogous thionated heterocycles. Generally, S-alkylation is favored under neutral or mildly basic conditions with soft electrophiles like alkyl halides, owing to the higher nucleophilicity of the soft sulfur atom. Conversely, N-alkylation may be achieved under stronger basic conditions or with hard electrophiles.

Table 1: Representative Alkylation Reactions on Thiouracil Analogs

| Reagent | Base | Solvent | Product | Yield (%) | Reference |

| Methyl Iodide | K₂CO₃ | DMF | 2-(Methylthio)uracil | 95 | Fictional Example |

| Benzyl Bromide | NaH | THF | 1-Benzyl-2-thiouracil | 78 | Fictional Example |

Note: This table is illustrative and based on the general reactivity of similar scaffolds due to the lack of specific quantitative data for this compound alkylation in the reviewed literature.

Experimental Protocol: General Procedure for S-Alkylation

A solution of this compound (1 mmol) in a suitable solvent such as dimethylformamide (DMF) is treated with a slight excess of an alkyl halide (1.1 mmol) in the presence of a mild base like potassium carbonate (1.5 mmol). The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and purified by recrystallization or column chromatography.

Caption: General workflow for the S-alkylation of this compound.

Oxidation: Towards the Synthesis of 6-Azathymine Derivatives

Oxidation of the thione group in this compound offers a direct route to its oxygenated analog, 6-azathymine, a compound with its own distinct biological and chemical properties. This transformation is typically achieved using various oxidizing agents, with the choice of reagent influencing the reaction's efficiency and selectivity.

Common oxidizing agents for this type of conversion include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through the initial formation of a sulfenic acid intermediate, which can be further oxidized to a sulfinic acid and subsequently a sulfonic acid. The latter is then susceptible to hydrolysis, leading to the desired carbonyl group.

Table 2: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Solvent | Product | Yield (%) | Reference |

| H₂O₂ / Acetic Acid | Water | 6-Azathymine | Not Reported | Postulated |

| m-CPBA | Dichloromethane | 6-Azathymine | Not Reported | Postulated |

Note: This table represents plausible reaction pathways as direct experimental data for the oxidation of this compound was not found in the surveyed literature.

Experimental Protocol: Hypothetical Oxidation to 6-Azathymine

To a solution of this compound (1 mmol) in a mixture of acetic acid and water, a stoichiometric amount of 30% hydrogen peroxide is added dropwise at room temperature. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford 6-azathymine.

Caption: Proposed oxidation pathway of this compound to 6-azathymine.

Glycosylation: Building Blocks for Nucleoside Analogs

The synthesis of nucleoside analogs is a cornerstone of antiviral and anticancer drug discovery. The this compound scaffold can be glycosylated to produce novel nucleosides with potential therapeutic applications. The Vorbrüggen glycosylation is a widely employed method for this transformation, typically involving the reaction of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst.

The regioselectivity of glycosylation (N1 vs. N2 vs. N4) is a critical aspect to consider. For 6-azauracil derivatives, glycosylation often occurs at the N1 position. The thione group in this compound might influence the regioselectivity, and a systematic investigation is warranted.

Experimental Protocol: General Vorbrüggen Glycosylation

This compound is first silylated by refluxing with a silylating agent such as hexamethyldisilazane (HMDS) in the presence of a catalytic amount of ammonium sulfate. The resulting silylated intermediate is then coupled with a per-O-acetylated sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in an aprotic solvent like acetonitrile, using a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is typically carried out at elevated temperatures. The resulting protected nucleoside is then deprotected to yield the final product.

Caption: Stepwise workflow for the Vorbrüggen glycosylation of this compound.

Advanced Synthesis: Precursor for Fused Heterocyclic Systems

Beyond simple functionalization, the this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. A notable example is its use in the preparation of[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives, which have demonstrated potential as anticancer agents.[2][4]

This transformation involves the reaction of this compound with hydrazonoyl halides in the presence of a base. The reaction proceeds through a proposed mechanism involving a 1,3-dipolar cycloaddition or a primary 1,3-addition followed by cyclization and elimination of hydrogen sulfide.

Table 3: Synthesis of[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one Derivatives

| Hydrazonoyl Halide | Solvent | Base | Product Yield (%) | Reference |

| Various substituted | Chloroform | Triethylamine | 65-85 | [2] |

Experimental Protocol: Synthesis of[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one Derivatives[2]

A mixture of this compound (1 mmol) and the appropriate hydrazonoyl halide (1 mmol) in chloroform is treated with triethylamine (1.1 mmol). The reaction mixture is refluxed for several hours. After cooling, the solvent is evaporated, and the residue is triturated with methanol. The solid product is collected by filtration and recrystallized from a suitable solvent to afford the pure triazolotriazinone derivative.

Caption: Reaction scheme for the synthesis of triazolotriazinones from this compound.

Conclusion

The this compound scaffold is a platform of considerable synthetic utility, offering multiple avenues for chemical modification. While its application as a precursor for fused heterocyclic systems is well-documented, further systematic studies into its fundamental reactivity, particularly in alkylation, oxidation, and glycosylation reactions, are needed to fully unlock its potential in drug discovery. This guide provides a foundational understanding and practical protocols to encourage and facilitate further exploration of this promising chemical entity. Researchers are encouraged to build upon this knowledge to develop novel derivatives with enhanced therapeutic efficacy.

References

- 1. Photodecarboxylative C-H Alkylation of Azauracils with N-(Acyloxy)phthalimides [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Utility of this compound in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Utility of this compound in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its halogenated derivatives, 6-bromo-4-quinazolinone has emerged as a particularly valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the foundational research and diverse applications of 6-bromo-4-quinazolinone and its derivatives, with a focus on their synthesis, mechanism of action, and therapeutic potential in oncology, inflammation, and infectious diseases.

Core Synthesis and Derivatization

The synthesis of the 6-bromo-4-quinazolinone core and its subsequent derivatization are critical first steps in the exploration of its therapeutic potential. A common and effective synthetic strategy begins with 5-bromoanthranilic acid.

General Synthesis of 6-Bromo-2-substituted-4(3H)-quinazolinones

A prevalent synthetic route involves the cyclization of 5-bromoanthranilic acid with various reagents to introduce substituents at the 2-position. For instance, reaction with an appropriate acyl chloride or anhydride can yield a 2-substituted-6-bromo-3,1-benzoxazin-4-one intermediate. This intermediate is then reacted with an amine or other nucleophile to form the final quinazolinone ring.

A typical experimental protocol is as follows:

Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one

-

A mixture of 5-bromoanthranilic acid and acetic anhydride is refluxed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones

-

6-bromo-2-methyl-3,1-benzoxazin-4-one is refluxed with a substituted aniline in a suitable solvent like glacial acetic acid or pyridine.

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled and poured onto crushed ice.

-

The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the purified 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one.

This versatile synthetic pathway allows for the introduction of a wide array of substituents at the 2 and 3 positions, enabling the generation of large chemical libraries for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Development

Derivatives of 6-bromo-4-quinazolinone have demonstrated significant therapeutic potential across several key areas of drug development, including oncology, anti-inflammatory, and antimicrobial applications.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of 6-bromo-4-quinazolinone derivatives. A primary mechanism of action for many of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancer cells, this pathway is dysregulated, leading to uncontrolled cell growth. 6-bromo-4-quinazolinone derivatives have been designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and downstream signaling. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

The cytotoxic activity of synthesized 6-bromo-4-quinazolinone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin, Erlotinib, Doxorubicin) for a specified period (e.g., 24-48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

The following table summarizes the in vitro cytotoxic activity of representative 6-bromo-4-quinazolinone derivatives against human cancer cell lines.